molecular formula C24H22F3N3OS B2665527 1-Adamantyl[3-amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]methanone CAS No. 625377-73-3

1-Adamantyl[3-amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]methanone

Cat. No. B2665527
CAS RN: 625377-73-3
M. Wt: 457.52
InChI Key: RTGKXNLIXHUOEK-UHFFFAOYSA-N
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Description

1-Adamantyl[3-amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]methanone is a chemical compound with the molecular formula C24H22F3N3OS and a molecular weight of 457.52 . It is not intended for human or veterinary use and is available for research purposes.


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C24H22F3N3OS. This indicates that it contains 24 carbon atoms, 22 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . For a more detailed structural analysis, such as bond lengths and angles, a crystallographic study would be required.

Scientific Research Applications

Solvent-Driven Rotamerization

  • The equilibrium constants for rotamerization of certain compounds, including those with 1-adamantyl groups, are influenced by the solvent used. This effect is evident in studies like those by Lomas (2001) which show how solvent properties can affect the equilibrium between different rotameric forms of 1-adamantyl derivatives (Lomas, 2001).

Spectroscopic Properties in Various Solvents

  • Research by Al-Ansari (2016) investigates the electronic absorption, excitation, and fluorescence properties of compounds related to 1-adamantyl[3-amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]methanone in different solvents. This study provides insights into how solvent polarity and hydrogen-bonding abilities can influence the spectroscopic behavior of these compounds (Al-Ansari, 2016).

Anti-Inflammatory Applications

  • A study by Kalita et al. (2015) explores the synthesis of adamantane–tetrahydropyrimidine hybrids, which show promising anti-inflammatory activities. These compounds, which include 1-adamantyl derivatives, represent potential therapeutic applications in the field of inflammation and related disorders (Kalita et al., 2015).

Synthesis and Structural Studies

  • Studies like those by Lashmanova et al. (2016) and Krasnikov et al. (2014) delve into the synthesis of various adamantyl derivatives, including those related to 1-adamantyl[3-amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]methanone, and their structural properties. These research efforts contribute to the understanding of the chemical behavior and potential applications of these compounds (Lashmanova et al., 2016); (Krasnikov et al., 2014).

Application in Tumor Necrosis Factor-alpha Induction

  • A study by Kazimierczuk et al. (2001) explores the potential of adamantylaminopyrimidines and -pyridines, which are structurally related to the compound , as inducers of tumor necrosis factor-alpha in certain cell lines. This provides a potential pathway for the application of these compounds in cancer research and therapy (Kazimierczuk et al., 2001).

properties

IUPAC Name

1-adamantyl-[3-amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N3OS/c25-24(26,27)16-8-17(15-1-3-29-4-2-15)30-22-18(16)19(28)20(32-22)21(31)23-9-12-5-13(10-23)7-14(6-12)11-23/h1-4,8,12-14H,5-7,9-11,28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGKXNLIXHUOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)C4=C(C5=C(S4)N=C(C=C5C(F)(F)F)C6=CC=NC=C6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Adamantyl-[3-amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]methanone

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